molecular formula C9H15N3O2 B13548536 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid

2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid

货号: B13548536
分子量: 197.23 g/mol
InChI 键: MQFQTRCNGOLRCI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context of Pyrazole-Containing Amino Acid Derivatives in Natural Product Discovery

The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first identification of a pyrazole-containing amino acid in nature. This discovery revealed nature’s capacity to incorporate nitrogen-rich heterocycles into proteinogenic frameworks, challenging prevailing assumptions about biochemical synthesis pathways. The subsequent identification of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in fungal metabolites further demonstrated pyrazole’s role in secondary metabolite evolution.

Synthetic efforts accelerated following Knorr’s 1883 pyrazole nomenclature system, with Pechmann’s 1898 acetylene-diazomethane synthesis laying groundwork for modern derivatization. The target compound emerged as part of a broader trend toward hybrid molecules combining pyrazole’s aromatic stability with amino acid’s chiral versatility. Key milestones include:

Era Development Significance
1959 Isolation of 1-pyrazolyl-alanine Demonstrated natural occurrence of pyrazole-amino acid conjugates
1980s Synthesis of pyrazole-peptide hybrids Enabled study of enzyme-substrate interactions
2010s Catalytic asymmetric synthesis methods Addressed historical challenges in chiral center control
2020s Computational modeling of pyrazole electronic effects Revealed charge distribution patterns impacting biological activity

Positional Isomerism and Electronic Effects in Pyrazole-Substituted Aliphatic Amino Acids

The compound’s structure features a 3,5-dimethylpyrazole moiety linked via a four-carbon chain to an α-amino acid group. This configuration creates three distinct regions of electronic influence:

  • Pyrazole Core : The 1,2-diazole ring exhibits aromatic character with resonance stabilization energy of 28 kcal/mol, comparable to pyrrole. Methyl groups at positions 3 and 5 induce steric hindrance while maintaining planarity.
  • Butanoic Acid Bridge : The -(CH₂)₃- spacer provides conformational flexibility, with rotational barriers of ~3.5 kcal/mol between staggered and eclipsed forms.
  • Amino Acid Center : The α-carbon’s chirality (typically R-configuration) and hydrogen-bonding capacity enable specific biological interactions.

Positional isomerism arises from alternative substitution patterns:

Isomer Type Key Feature Synthetic Accessibility
4-Pyrazolyl Regioisomer Pyrazole at carbon 4 of butanoic acid Challenging (ΔG‡ = 24 kcal/mol)
2-Pyrazolyl Variant Pyrazole at carbon 2 Moderate yield (45–60%)
3,5-Diethyl Analog Ethyl groups replacing methyl Improved lipophilicity

Electronic effects manifest through:

  • π-Stacking Potential : The pyrazole’s electron-rich ring (HOMO energy -8.7 eV) facilitates charge-transfer interactions with aromatic protein residues.
  • Dipole-Directed Solubility : Calculated dipole moment of 4.2 Debye enhances aqueous solubility compared to purely aliphatic analogs.
  • Tautomeric Equilibria : The pyrazole ring exists in dynamic equilibrium between 1H- and 2H-tautomers, influencing hydrogen-bonding patterns:

$$ \text{1H-Pyrazole} \rightleftharpoons \text{2H-Pyrazole} \quad \Delta G^\circ = 1.8\ \text{kcal/mol} $$

属性

分子式

C9H15N3O2

分子量

197.23 g/mol

IUPAC 名称

2-amino-4-(3,5-dimethylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C9H15N3O2/c1-6-5-7(2)12(11-6)4-3-8(10)9(13)14/h5,8H,3-4,10H2,1-2H3,(H,13,14)

InChI 键

MQFQTRCNGOLRCI-UHFFFAOYSA-N

规范 SMILES

CC1=CC(=NN1CCC(C(=O)O)N)C

产品来源

United States

准备方法

Pyrazole Ring Synthesis and Functionalization

The pyrazole ring, specifically 3,5-dimethyl-1H-pyrazole, is commonly synthesized via condensation of 1,3-diketones (such as pentane-2,4-dione) with hydrazine derivatives under controlled conditions. This method allows for selective methyl substitutions at the 3 and 5 positions of the pyrazole ring.

Attachment of Pyrazole to Butanoic Acid Backbone

A key approach involves nucleophilic substitution or coupling reactions where the pyrazole nitrogen acts as a nucleophile attacking an electrophilic carbon on a suitably functionalized butanoic acid derivative.

One reported method (adapted from related pyrazole-amino acid syntheses) includes:

  • Starting from a protected amino acid derivative, such as N-Boc-2-amino-4-bromobutanoic acid.
  • Reacting this intermediate with 3,5-dimethyl-1H-pyrazole under basic conditions to substitute the bromide with the pyrazole ring.
  • Subsequent deprotection of the amino group to yield the free amino acid.

Alternative Synthetic Routes

Another route involves:

  • Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid via Michael addition of pyrazole derivatives to α,β-unsaturated butanoic acid derivatives.
  • Amination at the 2-position using reductive amination or Gabriel synthesis techniques to introduce the amino group.

Hydrazine-Based Methods

Hydrazine derivatives are often used to generate pyrazole rings or to functionalize intermediates. For example, hydrazine monohydrate reacts with diketones or α,β-unsaturated acids to form pyrazole rings, which are then incorporated into amino acid structures.

Catalytic and Reagent Conditions

  • Use of dry solvents such as benzene or xylene under reflux conditions.
  • Catalysts such as palladium complexes for coupling reactions.
  • Use of reagents like phosphorus oxychloride for ring chlorination or bromine in acetic acid for oxidation steps.
  • Protection of amino groups with Boc or other carbamate groups to prevent side reactions.

Representative Experimental Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring synthesis Pentane-2,4-dione + hydrazine hydrate, reflux 70-80 Formation of 3,5-dimethylpyrazole
2 Halogenation of butanoic acid N-Boc-2-amino-4-bromobutanoic acid, bromination 60-70 Prepares electrophilic site
3 Nucleophilic substitution 3,5-dimethyl-1H-pyrazole, base (e.g., K2CO3), reflux 65-75 Pyrazole substitution at C-4
4 Deprotection Acidic conditions (e.g., TFA in DCM) 80-90 Removal of Boc protecting group
5 Purification Recrystallization or chromatography - Ensures compound purity

Research Findings and Literature Support

  • Studies on related pyrazole derivatives show that hydrazine-mediated cyclizations and nucleophilic substitutions are reliable for constructing pyrazolyl amino acids (see synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid derivatives as analogs).
  • Use of hydrazine monohydrate in 2-propanol at reflux facilitates the formation of hydrazide intermediates, which can be cyclized or functionalized further to introduce pyrazole rings.
  • Catalytic palladium-mediated coupling reactions have been reported for the selective arylation and pyrazole attachment to amino acid backbones, enhancing yields and stereoselectivity.
  • Protection strategies using Boc or similar groups are critical to maintain amino acid integrity during substitution reactions.

化学反应分析

Types of Reactions: 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The pyrazole ring plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity .

相似化合物的比较

Key Structural Variations

The compound is compared to analogs with modifications in the pyrazole substituents or the amino acid chain. Below is a structural and molecular analysis:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Pyrazole) Amino Acid Chain Modifications CAS Number
2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid C9H14N3O2 196.23 3,5-dimethyl None Not provided
2-Amino-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid C10H16ClN3O2 245.71 4-chloro, 3,5-dimethyl 2-methyl group on butanoic acid 1248690-64-3

Impact of Substituents

  • Chlorine Addition : The chloro derivative () exhibits a 25% increase in molar mass compared to the target compound. The electron-withdrawing chlorine atom may enhance electrophilic reactivity and alter solubility or binding affinity in biological systems .
  • This modification could also influence stereochemical outcomes in synthesis .

Functional Group Diversity in Analogues

lists compounds such as 2-(D-Xylo-tetrahydroxybutyl)-4-(R)-1,3-thiazolidine-4-carboxylic acid and S-2-Amino-4-((((2S,3S,4R,5S)-5-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid. These feature thiazolidine or sugar-like tetrahydrofuran moieties, diverging significantly from the pyrazole core. Such structural differences highlight the target compound’s focus on aromatic interactions over sulfur-containing or carbohydrate-based functionalities .

Research Findings and Implications

Structural Analysis Tools

Crystallographic studies using SHELX software () could resolve bond lengths and angles, critical for understanding steric and electronic effects. For instance, the chloro derivative’s C-Cl bond (≈1.74 Å) might influence ring planarity and intermolecular interactions .

生物活性

2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound possesses a molecular formula of C9H14N2O2 and a molecular weight of approximately 182.22 g/mol, characterized by the presence of an amino group and a pyrazole ring attached to a butanoic acid backbone. This article explores its biological activity, synthesis, and therapeutic potential based on diverse research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C9H14N2O2\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2

Research indicates that this compound interacts with various enzymes and receptors, modulating biological pathways. The pyrazole moiety is known for its ability to influence enzyme activity, potentially leading to therapeutic applications in treating diseases such as cancer and bacterial infections .

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties against Gram-positive bacteria. While specific data on the antimicrobial efficacy of this compound is limited, its structural analogs have shown promising results in inhibiting pathogens like Staphylococcus aureus and Enterococcus faecalis .

Anticancer Potential

The anticancer activity of related compounds has been investigated using various cancer cell lines. For instance, derivatives of pyrazole have been shown to exhibit cytotoxic effects against A549 human lung cancer cells. The structure-dependent nature of these compounds suggests that modifications to the pyrazole ring can enhance or diminish their anticancer efficacy .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods can be optimized for better yields using modern techniques such as continuous flow reactors. The synthetic pathway generally includes the formation of the pyrazole ring followed by the introduction of the butanoic acid moiety.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4-(3-methyl-1H-pyrazol-1-yl)butanoic acidLacks one methyl group on the pyrazoleSimpler structure; potentially different biological activity
4-Chloro-3-methylpyrazoleContains a chlorinated pyrazole ringDifferent reactivity due to chlorine substitution
2-Amino-4-(4-chloro-3-methylpyrazol-1-yl)butanoic acidChlorination at a different positionMay exhibit distinct pharmacological properties

This table illustrates how variations in structure can lead to differences in biological activity, underscoring the importance of specific substituents on the pyrazole ring.

Case Studies

Several case studies have highlighted the potential applications of pyrazole derivatives in drug development:

  • Anticancer Activity : A study demonstrated that certain pyrazole derivatives significantly reduced cell viability in A549 cells by affecting cellular pathways involved in cancer progression .
  • Antimicrobial Properties : Research indicated that specific analogs exhibited effective antimicrobial activity against resistant strains of bacteria, suggesting that this compound may share similar properties .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling pyrazole derivatives with amino acid precursors. Key steps include protecting the amino group during pyrazole functionalization and deprotection under mild acidic conditions. Solvents like DMF or THF and catalysts such as EDCI/HOBt for amide bond formation are critical for yield optimization. Reaction temperatures should be maintained below 50°C to prevent decomposition of the pyrazole ring .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm the pyrazole ring substitution pattern and amino acid backbone. X-ray crystallography is recommended for resolving stereochemistry at the chiral center. Mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., carboxylic acid, amino) .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer : HPLC with UV detection (λ = 210–260 nm) using a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) ensures purity assessment. Stability studies should monitor degradation under varying pH (3–9), temperature (4–40°C), and light exposure via spectroscopic tracking .

Advanced Research Questions

Q. How does the pyrazole ring’s substitution pattern influence bioactivity and target binding?

  • Methodological Answer : Computational docking studies (e.g., AutoDock Vina) can predict interactions with enzymes like kinases or proteases. Compare binding affinities of analogs with varying substituents (e.g., 3,5-dimethyl vs. 4-chloro derivatives). In vitro assays (e.g., enzyme inhibition IC₅₀) validate predictions, with attention to steric and electronic effects of substituents .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Replicate studies using standardized protocols (e.g., consistent cell lines, assay buffers). Verify compound purity via orthogonal methods (HPLC, NMR). Test under controlled redox conditions to rule out oxidative degradation. Cross-reference with structurally similar compounds (e.g., benzoic acid-pyrazole hybrids) to identify structure-activity trends .

Q. How to design experiments to assess its pharmacokinetics and metabolic fate?

  • Methodological Answer : Use in vitro models (e.g., liver microsomes for CYP450 metabolism) and LC-MS/MS to identify metabolites. In vivo studies in rodents should measure plasma half-life, bioavailability, and tissue distribution. Adjust the amino acid backbone’s lipophilicity (e.g., ester prodrugs) to enhance membrane permeability .

Q. What role does the amino acid moiety play in modulating solubility and membrane transport?

  • Methodological Answer : Compare logP values (experimental or computational) of the parent compound with analogs lacking the carboxylic acid group. Conduct permeability assays (e.g., Caco-2 monolayers) to evaluate intestinal absorption. Buffer solubility studies at physiological pH (6.5–7.4) guide formulation strategies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。